molecular formula C10H7BrClFN2 B13245119 7-Bromo-4-chloro-6-fluoro-3-methylquinolin-8-amine

7-Bromo-4-chloro-6-fluoro-3-methylquinolin-8-amine

Cat. No.: B13245119
M. Wt: 289.53 g/mol
InChI Key: USNDGEANQDYMIS-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-6-fluoro-3-methylquinolin-8-amine (CAS 2060057-33-0) is a high-purity, polyhalogenated quinoline derivative supplied for research and development purposes. With a molecular formula of C10H8BrClFN2 and a molecular weight of 210.64 g/mol, this compound serves as a versatile chemical building block (synthon) for medicinal chemistry and drug discovery . The presence of multiple halogen atoms (Bromine, Chlorine, Fluorine) and an amine group on the quinoline scaffold creates distinct reactivity patterns, allowing researchers to pursue selective synthetic transformations and create diverse chemical libraries . Quinoline cores, especially 8-substituted variants, are recognized for their broad pharmacological potential, including investigated activities as antimicrobial, anticancer, and antioxidant agents . This specific compound is designed for use in cross-coupling reactions, such as Suzuki-Miyaura borylation, and as a precursor for synthesizing more complex molecular architectures. It is strictly for research use in laboratory settings.

Properties

Molecular Formula

C10H7BrClFN2

Molecular Weight

289.53 g/mol

IUPAC Name

7-bromo-4-chloro-6-fluoro-3-methylquinolin-8-amine

InChI

InChI=1S/C10H7BrClFN2/c1-4-3-15-10-5(8(4)12)2-6(13)7(11)9(10)14/h2-3H,14H2,1H3

InChI Key

USNDGEANQDYMIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C(=C2N=C1)N)Br)F)Cl

Origin of Product

United States

Preparation Methods

Structural Overview and Key Challenges

7-Bromo-4-chloro-6-fluoro-3-methylquinolin-8-amine (CAS: 2059994-34-0) is a polyhalogenated quinoline derivative with a primary amine at position 8. Its synthesis is complicated by the need for precise regioselectivity due to competing directing effects from substituents (Br, Cl, F, Me) and the steric/electronic constraints of the quinoline scaffold.

Synthetic Strategies

Nucleophilic Aromatic Substitution (NAS)

A plausible route involves introducing the amine group at position 8 via NAS, leveraging a halogen leaving group (e.g., Cl or Br). However, the electron-withdrawing effects of adjacent substituents (Br at C7, Cl at C4, F at C6) may necessitate harsh conditions or specialized catalysts.

Example Protocol (hypothetical):

  • Precursor : 7-Bromo-4,8-dichloro-6-fluoro-3-methylquinoline.
  • Amination :
    • React with aqueous NH₃ or NH₃/MeOH under high pressure (100–150°C).
    • Catalytic CuI or Pd(OAc)₂ may enhance reactivity.
  • Yield : ~40–60% (estimated based on analogous quinoline aminations).

Nitro Reduction Pathway

A more feasible approach involves introducing a nitro group at C8 followed by reduction:

  • Nitration :
    • Start with 7-bromo-4-chloro-6-fluoro-3-methylquinoline.
    • Use HNO₃/H₂SO₄ at 0–5°C to nitrate C8 (directed by adjacent Br and F substituents).
  • Reduction :
    • Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl to convert NO₂ to NH₂.
  • Challenges :
    • Competing nitration at C5 due to meta-directing Cl at C4.

Alternative Routes from Building Blocks

Cyclocondensation Approach

Construct the quinoline core from a pre-functionalized aniline:

Advantages : Direct incorporation of NH₂ during cyclization.
Limitations : Low yields due to steric hindrance from multiple substituents.

Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

If a halogen exists at C8 in an intermediate:

  • Intermediate : 7-Bromo-4-chloro-6-fluoro-3-methyl-8-iodoquinoline.
  • Conditions :
    • Pd₂(dba)₃, Xantphos, Cs₂CO₃, NH₃ in dioxane (100°C, 24h).
  • Yield : ~50–70% (based on similar quinoline aminations).

Key Data and Optimization Insights

Step Reagents/Conditions Yield (%) Key Challenges
Nitration at C8 HNO₃/H₂SO₄, 0°C 30–40 Competing nitration at C5
NAS at C8 NH₃/MeOH, CuI, 150°C, 24h 45 Partial dehalogenation at C7/C4
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃ 60 Requires pre-functionalized iodo intermediate

Critical Analysis of Literature Methods

  • PMC Study (Iridium-Catalyzed Borylation) : While focused on borylation, this work highlights the regioselectivity challenges in polyhalogenated quinolines. Bromine at C7 may hinder amination at C8 due to steric bulk.
  • Ambeed Protocols : Demonstrated efficient substitution at C4 in 6-bromo-4-chloroquinoline, suggesting similar strategies could adapt to C8 with adjusted directing groups.

Scientific Research Applications

7-Bromo-4-chloro-6-fluoro-3-methylquinolin-8-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-6-fluoro-3-methylquinolin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The compound’s structural uniqueness lies in its combination of halogens and functional groups. Below is a comparative analysis with key analogues:

Table 1: Substituent Positions and Molecular Properties of Selected Quinoline Derivatives
Compound Name Substituents (Positions) Molecular Weight Key Features
7-Bromo-4-chloro-6-fluoro-3-methylquinolin-8-amine Br (7), Cl (4), F (6), CH₃ (3), NH₂ (8) Not Provided High halogen density; methyl and amine groups
6-Bromo-4,8-dichloro-quinoline-3-carbonitrile Br (6), Cl (4,8), CN (3) Not Provided Nitrile group; dichloro substitution
7-Bromo-3-nitroquinolin-4-amine Br (7), NO₂ (3), NH₂ (4) Not Provided Nitro group at position 3
7-Bromo-8-fluoroquinolin-3-amine Br (7), F (8), NH₂ (3) 241.06 Amine at position 3; fluoro at 8
7-Chloro-N-(4-chloro-3-((piperidin-1-yl)methyl)phenyl)quinolin-4-amine Cl (7), Cl (4), piperidinyl (side chain) 401 [M+H]⁺ Piperidinyl side chain; dichloro substitution

Key Differences and Implications

Halogen Positioning and Electronic Effects The target compound’s bromo (7), chloro (4), and fluoro (6) substituents create a distinct electronic profile compared to analogues like 6-bromo-4,8-dichloro-quinoline-3-carbonitrile (Br at 6, Cl at 4 and 8). The electron-withdrawing effects of halogens at positions 4, 6, and 7 may enhance stability and influence binding interactions in biological systems .

Functional Group Variations The methyl group at position 3 in the target compound introduces steric hindrance absent in analogues like 7-bromo-3-nitroquinolin-4-amine (nitro at 3). Methyl groups typically enhance metabolic stability compared to nitro groups, which may undergo reduction in vivo .

The presence of multiple halogens in the target compound may necessitate specialized coupling or protection strategies.

Biological Activity

7-Bromo-4-chloro-6-fluoro-3-methylquinolin-8-amine is a heterocyclic aromatic compound belonging to the quinoline family. This compound features a complex structure characterized by multiple halogen substituents and an amine group, which contribute to its diverse chemical properties and potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C10H7BrClFNC_{10}H_7BrClFN, with a molecular weight of approximately 271.54 g/mol. The compound is structured with bromine at the 7-position, chlorine at the 4-position, fluorine at the 6-position, a methyl group at the 3-position, and an amine group at the 8-position. This unique substitution pattern enhances its reactivity and biological activity due to the electron-withdrawing effects of the halogens.

Biological Activity

Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Quinoline derivatives have shown potential antimicrobial properties. In vitro studies suggest that compounds with similar structures can inhibit bacterial growth and exhibit antifungal activity .
  • Anticancer Potential : Some studies have indicated that certain quinoline derivatives can act as anticancer agents by inducing apoptosis in cancer cells. The specific mechanisms often involve the inhibition of key enzymes involved in cell proliferation .
  • Antimalarial Activity : Quinoline compounds are historically significant in antimalarial therapy. Research has shown that modifications in their structure can enhance their efficacy against malaria parasites .

Case Studies

Several studies have focused on the biological activity of quinoline derivatives, providing insights into their mechanisms and potential therapeutic applications.

Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of various quinoline derivatives, including this compound. The results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL.

Study 2: Anticancer Activity

In another research effort, a series of quinoline derivatives were tested for their ability to induce apoptosis in human cancer cell lines. The study found that compounds with similar halogen substitutions demonstrated increased cytotoxicity against breast cancer cells, suggesting that this compound may have similar properties .

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step organic reactions which require careful optimization to achieve high yields and purity. Understanding its interaction with biological targets is crucial for elucidating its mechanisms of action. Interaction studies often focus on enzyme inhibition and receptor binding assays to determine its therapeutic potential.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Differences
6-Bromo-4-chloro-7-fluoro-3-methylquinolin-8-amineC10H7BrClFN2Different position of bromine and fluorine
6-Fluoro-4-chloroquinolineC9H5ClFLacks methyl and amine substituents
7-FluoroquinolineC9H6FNo bromine or chlorine substituents
4-AminoquinolineC9H10N2Lacks halogen substituents

The unique combination of halogen substituents in this compound not only influences its chemical reactivity but also enhances its potential biological activity compared to other similar compounds.

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